molecular formula C6H7ClN2O2S B6205453 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride CAS No. 1995072-45-1

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride

Cat. No. B6205453
CAS RN: 1995072-45-1
M. Wt: 206.6
InChI Key:
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Description

The compound “5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 188.61 and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” is 1S/C7H8N2O2.ClH/c10-7(11)5-4-9-3-1-2-6(9)8-5;/h4H,1-3H2,(H,10,11);1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

In one study, 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were selectively nitrated to the 2-position . This resulted in the synthesis of 6-substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .


Physical And Chemical Properties Analysis

The compound “5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 188.61 .

Safety and Hazards

The compound “5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-diaminopyridine", "sulfonyl chloride", "phosphorus oxychloride", "acetic anhydride", "sodium bicarbonate", "chloroform" ], "Reaction": [ "Step 1: 2,3-diaminopyridine is reacted with sulfonyl chloride in the presence of a base such as sodium bicarbonate to form 2-sulfonylpyridine.", "Step 2: 2-sulfonylpyridine is then reacted with phosphorus oxychloride to form 2-sulfonylpyridine-1-oxide.", "Step 3: The 2-sulfonylpyridine-1-oxide is then reacted with acetic anhydride to form 2-acetoxy-2-sulfonylpyridine-1-oxide.", "Step 4: The 2-acetoxy-2-sulfonylpyridine-1-oxide is then reacted with 2-aminoimidazole in the presence of a base to form 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride.", "Step 5: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1995072-45-1

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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